molecular formula C11H10F3NO2 B12080058 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid

Cat. No.: B12080058
M. Wt: 245.20 g/mol
InChI Key: OOUXCKZTQFEYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling with Benzoic Acid Derivative: The difluoropyrrolidinyl group is then coupled with a benzoic acid derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
  • (2S,3S)-3-Amino-4-(3,3-Difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms can enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-fluorobenzoic acid

InChI

InChI=1S/C11H10F3NO2/c12-8-5-7(10(16)17)1-2-9(8)15-4-3-11(13,14)6-15/h1-2,5H,3-4,6H2,(H,16,17)

InChI Key

OOUXCKZTQFEYOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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